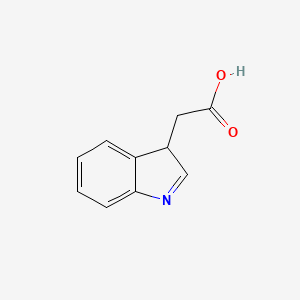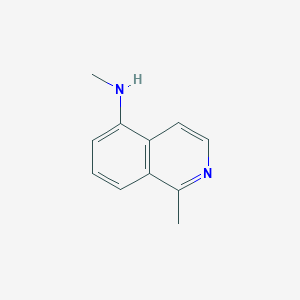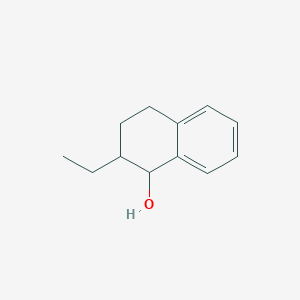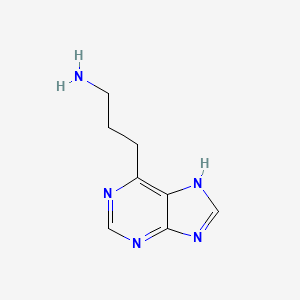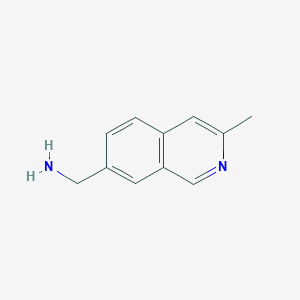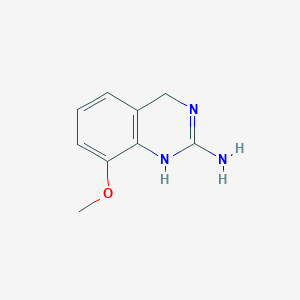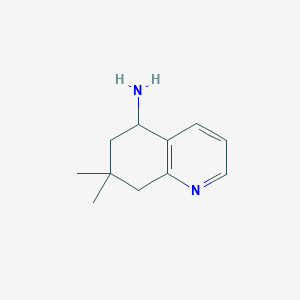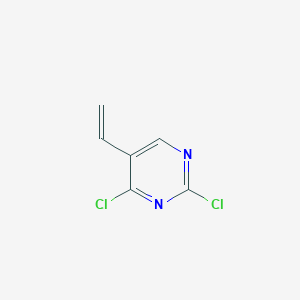![molecular formula C10H10O3 B11912977 5-(Oxetan-3-YL)benzo[D][1,3]dioxole](/img/structure/B11912977.png)
5-(Oxetan-3-YL)benzo[D][1,3]dioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Oxetan-3-YL)benzo[D][1,3]dioxole is an organic compound with the molecular formula C10H10O3. It features a benzo[d][1,3]dioxole core structure substituted with an oxetane ring at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxetan-3-YL)benzo[D][1,3]dioxole typically involves a Suzuki coupling reaction. One common method starts with 3-iodooxetane and 3,4-methylenedioxyphenylboronic acid. The reaction is catalyzed by palladium and proceeds under microwave irradiation in isopropyl alcohol at 80°C for approximately 20 minutes . The reaction conditions are as follows:
Catalyst: Palladium
Solvent: Isopropyl alcohol
Temperature: 80°C
Time: 20 minutes
Atmosphere: Inert (e.g., nitrogen)
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the Suzuki coupling reaction makes it a viable option for industrial synthesis. The use of microwave irradiation can enhance reaction rates and yields, making the process more efficient for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-(Oxetan-3-YL)benzo[D][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxetane ring or the benzo[d][1,3]dioxole core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole core or the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzo[d][1,3]dioxole core .
Aplicaciones Científicas De Investigación
5-(Oxetan-3-YL)benzo[D][1,3]dioxole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties.
Materials Science: The unique structural properties of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used as a building block for the synthesis of more complex molecules that can interact with biological targets.
Mecanismo De Acción
The mechanism of action of 5-(Oxetan-3-YL)benzo[D][1,3]dioxole in biological systems involves its interaction with cellular targets, leading to apoptosis (programmed cell death) and cell cycle arrest. The compound induces morphological changes in cancer cells, as observed through staining techniques and flow cytometry analysis . The specific molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt cellular processes makes it a promising candidate for further research.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A simpler analog without the oxetane ring.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine: A compound with a similar benzo[d][1,3]dioxole core but different substituents.
Uniqueness
5-(Oxetan-3-YL)benzo[D][1,3]dioxole is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The oxetane ring can enhance the compound’s stability and reactivity, making it a valuable scaffold for the development of new drugs and materials .
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
5-(oxetan-3-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C10H10O3/c1-2-9-10(13-6-12-9)3-7(1)8-4-11-5-8/h1-3,8H,4-6H2 |
Clave InChI |
QCRKADMGPMFGRS-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)C2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


